An In-depth Technical Guide to Sulfone-Bis-PEG4-Acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Sulfone-Bis-PEG4-Acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfone-Bis-PEG4-acid, a heterobifunctional crosslinker pivotal in the fields of targeted therapeutics and proteomics. This document details its chemical properties, mechanism of action, and applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data from related compounds, and visualizations of key biological pathways and experimental workflows are provided to support researchers in utilizing this versatile linker.
Introduction to Sulfone-Bis-PEG4-Acid
Sulfone-Bis-PEG4-acid is a polyethylene glycol (PEG)-based linker molecule designed for the covalent conjugation of biomolecules. It features two distinct reactive functionalities: a bis-sulfone group and a terminal carboxylic acid. This dual reactivity allows for the sequential and controlled conjugation of two different molecules. The central PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, making it an attractive component in the design of complex biotherapeutics.[1][2]
The primary applications of Sulfone-Bis-PEG4-acid lie in its ability to bridge biomolecules. The bis-sulfone moiety is particularly reactive towards thiol groups, making it ideal for site-specific conjugation to cysteine residues in proteins.[3] The terminal carboxylic acid can be activated to react with primary amines, such as those found on lysine residues or N-termini of proteins, or on amine-functionalized small molecules.[4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Sulfone-Bis-PEG4-acid is essential for its effective use in conjugation strategies. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Sulfone-Bis-PEG4-acid | [4] |
| CAS Number | 2639395-49-4 | [4] |
| Molecular Formula | C36H45NO12S2 | [4] |
| Molecular Weight | 747.9 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |
| Storage Conditions | -20°C, desiccated, protected from light | [4] |
Mechanism of Action
The utility of Sulfone-Bis-PEG4-acid stems from the orthogonal reactivity of its two functional groups.
Thiol-Reactive Bis-Sulfone Group
The bis-sulfone group reacts with thiol groups, most notably the free thiols of cysteine residues that have been exposed through the reduction of disulfide bonds in proteins like antibodies.[5] This reaction proceeds via a bis-alkylation mechanism, where the two thiol groups attack the bis-sulfone, resulting in the formation of a stable, three-carbon bridge.[5] This "disulfide rebridging" is a key technique for creating homogenous and stable ADCs.[6][7]
Amine-Reactive Carboxylic Acid Group
The terminal carboxylic acid can be activated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to form a reactive intermediate (e.g., an NHS ester).[3][4] This activated ester then readily reacts with primary amines to form a stable amide bond. This functionality is crucial for attaching amine-containing payloads or for the synthesis of PROTACs where one end of the linker is conjugated to a warhead and the other to an E3 ligase ligand.
Applications in Drug Development
Sulfone-Bis-PEG4-acid is a valuable tool in the development of targeted therapies, primarily in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, Sulfone-Bis-PEG4-acid is employed for the site-specific conjugation of cytotoxic payloads to antibodies. The process typically involves the selective reduction of interchain disulfide bonds in the antibody's hinge region, followed by rebridging with the bis-sulfone moiety of the linker.[6] The carboxylic acid end can then be used to attach the drug payload. This approach leads to a more homogenous drug-to-antibody ratio (DAR) compared to stochastic conjugation methods.[5]
The general workflow for ADC synthesis using a bis-sulfone linker is depicted in the following diagram.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Sulfone-Bis-PEG4-acid can serve as the linker connecting the target protein binder (warhead) and the E3 ligase ligand. The flexibility and hydrophilicity of the PEG spacer are often crucial for optimal ternary complex formation and efficient protein degradation.
The signaling pathway for PROTAC-mediated protein degradation is illustrated below.
Experimental Protocols
The following are representative protocols for the use of Sulfone-Bis-PEG4-acid in ADC and PROTAC synthesis. These are generalized procedures and may require optimization for specific applications.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Disulfide Rebridging
This protocol describes the conjugation of a drug payload to an antibody using Sulfone-Bis-PEG4-acid.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sulfone-Bis-PEG4-acid
-
EDC and N-hydroxysuccinimide (NHS)
-
Amine-functionalized drug payload
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-10 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2).
-
-
Linker Conjugation (Disulfide Rebridging):
-
Immediately after reduction, add a 10-fold molar excess of Sulfone-Bis-PEG4-acid (dissolved in a minimal amount of DMSO or DMF) to the reduced antibody solution.
-
Incubate at room temperature for 2-4 hours.
-
Remove excess linker using a desalting column.
-
-
Payload Activation and Conjugation:
-
In a separate reaction, dissolve the amine-functionalized drug payload, EDC, and NHS (1:1.2:1.2 molar ratio) in anhydrous DMSO or DMF.
-
Allow the activation to proceed for 1-2 hours at room temperature.
-
Add the activated drug payload solution to the linker-conjugated antibody (typically a 5-10 fold molar excess of the payload).
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the final ADC using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).
-
Quantitative Data for a Representative Disulfide Rebridging Reaction (using a similar bis-sulfone linker): [6]
| Parameter | Value |
| Antibody | Trastuzumab (TRA) |
| Linker | Bis-alkylating MMAE reagent |
| Conversion to ADC | 78% (DAR of 4) |
| Unconjugated Antibody | <1% |
| Conjugate Stability | Stable in human serum for over 5 days |
Protocol for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC by first conjugating Sulfone-Bis-PEG4-acid to a warhead and then to an E3 ligase ligand.
Materials:
-
Amine-functionalized warhead (targeting the protein of interest)
-
Sulfone-Bis-PEG4-acid
-
EDC and NHS
-
Amine-functionalized E3 ligase ligand
-
Anhydrous DMF
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative HPLC system
Procedure:
-
Warhead-Linker Conjugation:
-
Dissolve Sulfone-Bis-PEG4-acid, EDC, and NHS (1:1.2:1.2 molar ratio) in anhydrous DMF.
-
Stir for 1 hour at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized warhead (1 equivalent) to the solution.
-
Stir for 4-12 hours at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the warhead-linker conjugate by flash chromatography.
-
-
Final PROTAC Synthesis:
-
The bis-sulfone end of the purified warhead-linker conjugate is not typically used for further conjugation in this context. Instead, a linker with two distinct reactive ends would be used. For the purpose of this example using Sulfone-Bis-PEG4-acid, we will assume a different synthetic strategy where the acid is used second.
-
Alternative PROTAC Synthesis Workflow:
Note: For PROTAC synthesis, a linker with two distinct and orthogonal reactive groups (e.g., an acid and an alkyne for click chemistry) is often preferred for a more straightforward two-step conjugation.
Characterization of Conjugates
The successful synthesis of conjugates using Sulfone-Bis-PEG4-acid requires thorough characterization.
Recommended Analytical Techniques:
| Technique | Purpose |
| SDS-PAGE | To confirm the increase in molecular weight upon conjugation. |
| Size-Exclusion Chromatography (SEC) | To assess purity and detect aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution for ADCs. |
| Mass Spectrometry (MS) | To confirm the precise mass of the conjugate and verify its identity. |
| UV-Vis Spectroscopy | To quantify protein concentration and, in some cases, the attached payload. |
| Functional Assays (e.g., ELISA, cell viability assays) | To ensure the biological activity of the antibody and the potency of the payload are retained. |
Conclusion
Sulfone-Bis-PEG4-acid is a powerful and versatile heterobifunctional linker that enables the precise and stable conjugation of biomolecules. Its unique combination of a thiol-reactive bis-sulfone group and an amine-reactive carboxylic acid, coupled with a hydrophilic PEG spacer, makes it an invaluable tool for the development of next-generation ADCs and PROTACs. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate Sulfone-Bis-PEG4-acid into their drug discovery and development programs. As with any bioconjugation reagent, careful optimization of reaction conditions is crucial for achieving the desired outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfone-Bis-PEG4-acid | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 4. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 5. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
